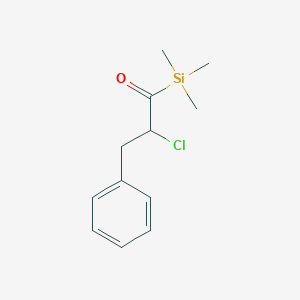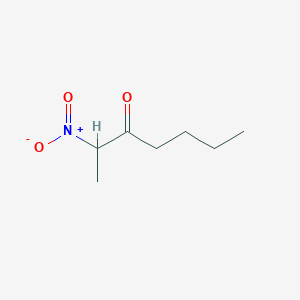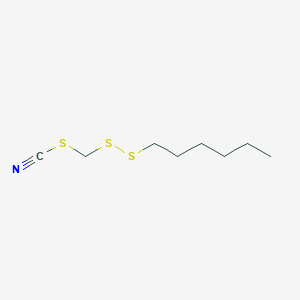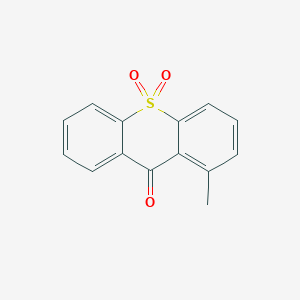
1-Methyl-10lambda~6~-thioxanthene-9,10,10-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-10lambda~6~-thioxanthene-9,10,10-trione is an organic compound belonging to the thioxanthene family. Thioxanthenes are known for their unique structural properties and diverse applications in various fields, including photochemistry and medicinal chemistry
Vorbereitungsmethoden
The synthesis of 1-Methyl-10lambda~6~-thioxanthene-9,10,10-trione involves several steps. One common method includes the bromination of 4-methylthioxanthene, followed by oxidation to form the desired trione structure . The reaction conditions typically involve the use of bromine and a suitable solvent, such as dichloromethane, under controlled temperature conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-Methyl-10lambda~6~-thioxanthene-9,10,10-trione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the trione to its corresponding diol or alcohol derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the thioxanthene core
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-10lambda~6~-thioxanthene-9,10,10-trione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Methyl-10lambda~6~-thioxanthene-9,10,10-trione involves its interaction with various molecular targets. In medicinal applications, it acts as an antagonist on different postsynaptic receptors, including dopaminergic, serotonergic, and histaminergic receptors . These interactions lead to its antipsychotic effects, as well as other pharmacological properties.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-10lambda~6~-thioxanthene-9,10,10-trione can be compared with other thioxanthene derivatives and aromatic ketones:
Thioxanthone: Known for its role as a photocatalyst in organic reactions, thioxanthone has a high triplet energy and long triplet lifetime.
1,8-Diazaanthracene-2,9,10-triones: Structurally related to thioxanthenes, these compounds are studied for their antitumor activities.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various scientific fields.
Eigenschaften
CAS-Nummer |
61633-40-7 |
|---|---|
Molekularformel |
C14H10O3S |
Molekulargewicht |
258.29 g/mol |
IUPAC-Name |
1-methyl-10,10-dioxothioxanthen-9-one |
InChI |
InChI=1S/C14H10O3S/c1-9-5-4-8-12-13(9)14(15)10-6-2-3-7-11(10)18(12,16)17/h2-8H,1H3 |
InChI-Schlüssel |
MSBWRMJRLJENPD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)S(=O)(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Azoniaspiro[4.5]decane, 2-methyl-2-(4-methylphenyl)-, iodide](/img/structure/B14584195.png)

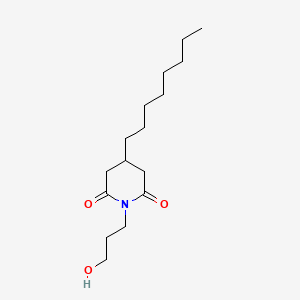
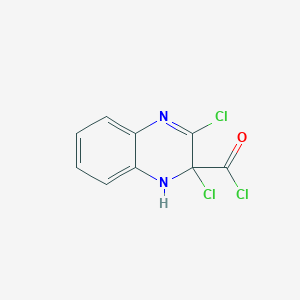
![Diheptyl(methyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14584233.png)

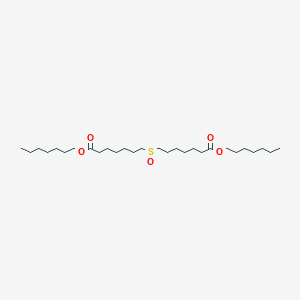
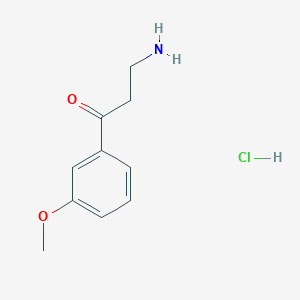
![3-[(Methoxyimino)methyl]benzoic acid](/img/structure/B14584267.png)
